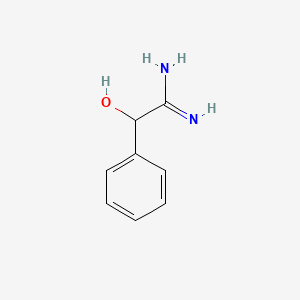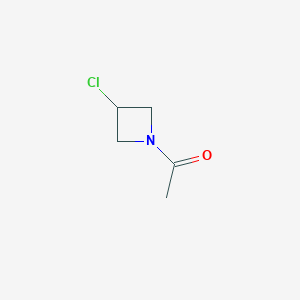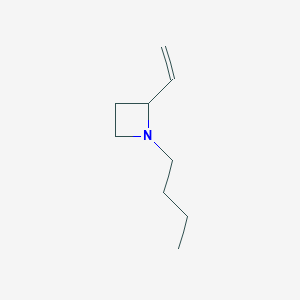
1-Butyl-2-vinylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-vinylazetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of both butyl and vinyl groups attached to the azetidine ring makes this compound an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-vinylazetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the alkylation of azetidines with organometal reagents. The use of microwave irradiation and solid support catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-vinylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under mild conditions.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of 1-butyl-2-ethylazetidine.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
1-Butyl-2-vinylazetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butyl-2-vinylazetidine involves its interaction with various molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The vinyl group can participate in polymerization reactions, while the butyl group provides hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered ring structure.
1-Butylazetidine: Similar structure but lacks the vinyl group.
2-Vinylazetidine: Similar structure but lacks the butyl group.
Uniqueness: 1-Butyl-2-vinylazetidine is unique due to the presence of both butyl and vinyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
359818-96-5 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-butyl-2-ethenylazetidine |
InChI |
InChI=1S/C9H17N/c1-3-5-7-10-8-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |
InChI Key |
KAIBNPJDASLTHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

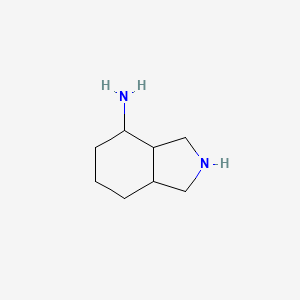
![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
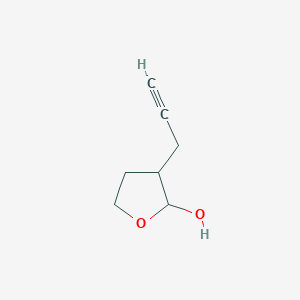

![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)
